Cas no 1998701-29-3 ((R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride)
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
- (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
- (R)-1-(3-Chloro-5-fluorophenyl)ethanamine
- AK134026
- C8H9NFCl.HCl
- AX8255577
- X3540
- (1r)-1-(5-chloro-3-fluorophenyl)ethylamine hydrochloride
- (1R)-1-(3-chloro-5-fluorophenyl)ethan-1-amine hydrochloride
- (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
- Benzene
- (1S)-1-(3-CHLORO-5-FLUOROPHENYL)ETHANAMINE HYDROCHLORIDE
- GS-7281
- CS-0120773
- 1998701-29-3
- (S)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride
- (1S)-1-(5-chloro-3-fluorophenyl)ethylamine hydrochloride
- (S)-1-(3-Chloro-5-fluorophenyl)ethanaminehydrochloride
- DB-234624
- (1S)-1-(5-Chloro-3-fluorophenyl)ethylamine-HCl
- (1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride
- Y10800
- (1S)-1-(3-chloro-5-fluorophenyl)ethan-1-amine hydrochloride
- MFCD12758064
- (1S)-1-(5-CHLORO-3-FLUOROPHENYL)ETHYLAMINE HCl
- AKOS030632743
-
- MDL: MFCD12758064
- Inchi: 1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
- InChI Key: YTFYFLQQTPBAHS-NUBCRITNSA-N
- SMILES: ClC1=CC(=CC(=C1)[C@@H](C)N)F.Cl
Computed Properties
- Exact Mass: 209.0174329g/mol
- Monoisotopic Mass: 209.0174329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28940-250mg |
(S)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride |
1998701-29-3 | 97% | 250mg |
¥308.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28940-1g |
(S)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride |
1998701-29-3 | 97% | 1g |
¥1167.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28940-100mg |
(S)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride |
1998701-29-3 | 97% | 100mg |
¥129.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB820-250mg |
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride |
1998701-29-3 | 97% | 250mg |
3194CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HB820-100mg |
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride |
1998701-29-3 | 97% | 100mg |
1552CNY | 2021-05-08 | |
| Chemenu | CM251032-1g |
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride |
1998701-29-3 | 95+% | 1g |
$832 | 2022-06-12 | |
| eNovation Chemicals LLC | D964932-100mg |
(1S)-1-(5-Chloro-3-fluorophenyl)ethylamine-hcl |
1998701-29-3 | 97% | 100mg |
$70 | 2024-06-06 | |
| eNovation Chemicals LLC | D964932-250mg |
(1S)-1-(5-Chloro-3-fluorophenyl)ethylamine-hcl |
1998701-29-3 | 97% | 250mg |
$100 | 2024-06-06 | |
| eNovation Chemicals LLC | D964932-1g |
(1S)-1-(5-Chloro-3-fluorophenyl)ethylamine-hcl |
1998701-29-3 | 97% | 1g |
$205 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1213108-1g |
(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride |
1998701-29-3 | 95% | 1g |
$700 | 2024-07-23 |
(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride
Introduction to (R)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride (CAS No. 1998701-29-3)
The compound (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, identified by its CAS number 1998701-29-3, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential biological activities and structural features. The presence of both chloro and fluoro substituents in the aromatic ring, along with the chiral amine group, makes this molecule a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in the synthesis and characterization of chiral amines due to their role as key intermediates in the development of enantiomerically pure drugs. The specific configuration of the amine group, denoted as (R), is crucial as it can significantly influence the pharmacological properties of the final drug product. The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for various applications in medicinal chemistry.
The< strong>3-Chloro-5-fluorophenyl moiety is particularly noteworthy as it introduces both electron-withdrawing and electron-donating effects, which can modulate the reactivity and binding affinity of the molecule. This structural feature has been exploited in several drug design strategies to optimize interactions with biological targets. The chloro group, in particular, can participate in hydrogen bonding or π-stacking interactions, while the fluoro substituent can influence metabolic stability and lipophilicity.
Current research in the field of medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The< strong>fluoro atom is known for its ability to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. These properties make fluorinated compounds highly desirable in drug design, and< strong>(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is no exception.
Recent studies have demonstrated that chiral amines like< strong>(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride can serve as valuable scaffolds for designing drugs with improved pharmacokinetic profiles. The (R) configuration has been shown to enhance selectivity and reduce side effects compared to its enantiomer. This has led to increased efforts in developing efficient methods for the synthesis of enantiomerically pure amines.
In terms of synthetic methodologies, the preparation of< strong>(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride involves multi-step reactions that require careful optimization to ensure high yield and enantioselectivity. Common approaches include asymmetric reduction of ketones or imines using chiral catalysts or auxiliaries. The use of transition metal catalysts has also been explored to facilitate key transformations while maintaining high selectivity.
The hydrochloride salt form of this compound is particularly useful in pharmaceutical applications due to its enhanced solubility in water. This property is crucial for formulating oral or injectable drugs, as it ensures better dissolution and absorption rates. Additionally, the salt form improves the stability of the compound during storage and transportation, making it more practical for industrial-scale production.
From a biological perspective,< strong>(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride has shown potential in various preclinical studies. Its structural features suggest that it may interact with enzymes or receptors involved in critical biological pathways. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications. However, preliminary data indicate that this compound may have utility in treating conditions related to central nervous system disorders or inflammatory diseases.
The growing body of evidence supporting the use of fluorinated aromatic compounds in drug development underscores the importance of< strong>(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. As research continues, new applications and derivatives are likely to be discovered, further expanding its role in medicinal chemistry. The combination of its unique structural features and promising biological activity makes this compound a valuable asset in the quest for novel therapeutic agents.
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